![molecular formula C16H25FN2OSi B1370856 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- CAS No. 651744-22-8](/img/structure/B1370856.png)
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Overview
Description
“1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-” is a chemical compound with the empirical formula C7H6N2O . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . A 7-Azaindole derivative has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Molecular Structure Analysis
The molecular weight of “1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-” is 134.14 . The SMILES string representation of the molecule isOc1cnc2[nH]ccc2c1 .
Scientific Research Applications
Synthesis Methods
- The compound has been synthesized using different methods, including the Balz-Schiemann reaction and lithium-halogen exchange, demonstrating its versatility in organic synthesis (Thibault et al., 2003).
Therapeutic Applications
- Derivatives of 1H-pyrrolo[2,3-b]pyridine, like nortopsentin analogues, have been found to inhibit cyclin-dependent kinase 1 and show promising results in reducing cell proliferation in diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease (Carbone et al., 2013).
Neurological Research
- Compounds incorporating 1H-pyrrolo[2,3-b]pyridine have been identified as potential dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties, suggesting their use in developing novel antipsychotic or antidepressant medications (Staroń et al., 2019).
Pharmaceutical Intermediates
- The compound has been utilized in the synthesis of key pharmaceutical intermediates, demonstrating its importance in the development of new drugs (Wang et al., 2006).
Kinase Inhibition Studies
- Studies involving the docking of derivatives of 1H-pyrrolo[2,3-b]pyridin-5-OL with c-Met kinase have been conducted to understand their inhibitory activities and potential therapeutic applications (Caballero et al., 2011).
Cancer Research
- Research on substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors, which include the 1H-pyrrolo[2,3-b]pyridine structure, has shown promising preclinical activity in human tumor xenograft models, indicating potential in cancer treatment (Bhide et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2OSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGYHMHOALEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

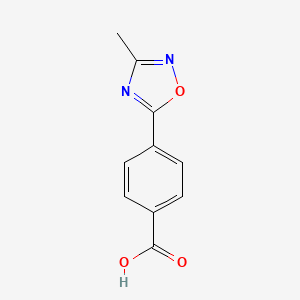

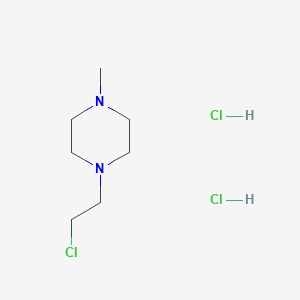
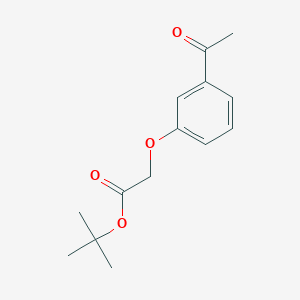
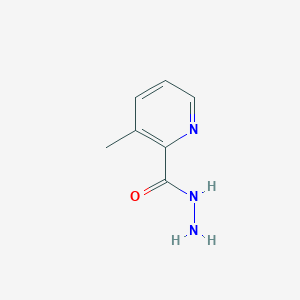
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)
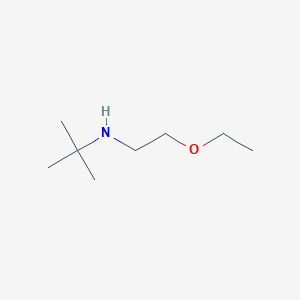
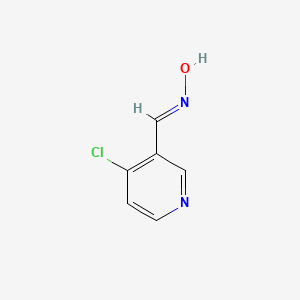
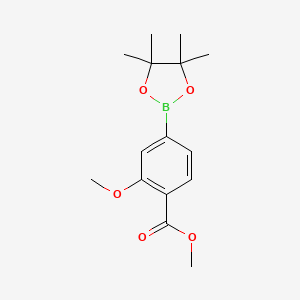

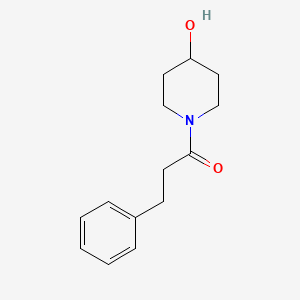
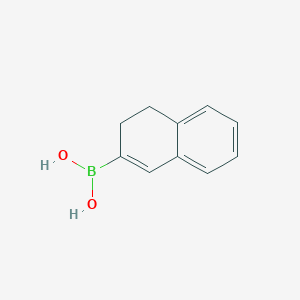
![1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B1370800.png)
